
Diethyl 12-bromododecylphosphonate
Overview
Description
Diethyl 12-bromododecylphosphonate is a brominated phosphonate ester characterized by a 12-carbon alkyl chain terminated with a bromine atom and a diethyl phosphonate group. Its molecular formula is C₁₆H₃₄BrO₃P, with a calculated molecular weight of 385.29 g/mol . The compound’s structure (confirmed via SMILES: CCOP(=O)(CCCCCCCCCCCCBr)OCC
) enables versatile reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates . Its applications span medical research (e.g., prodrug design), environmental science (e.g., surfactant formulations), and industrial catalysis .
Biological Activity
Diethyl 12-bromododecylphosphonate (CAS 264231-28-9) is a phosphonic acid ethyl ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom, which acts as a good leaving group, facilitating various substitution reactions. Its structure allows it to serve as an effective linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins.
Chemical Structure and Properties
This compound can be described by its molecular formula, which includes a bromine atom and two ethyl groups attached to a phosphonate moiety. The presence of the bromine group enhances the compound's reactivity, making it suitable for further chemical modifications.
Property | Value |
---|---|
Molecular Formula | C14H28BrO4P |
Molecular Weight | 357.26 g/mol |
CAS Number | 264231-28-9 |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to act as a PROTAC linker. PROTACs are bifunctional molecules that induce targeted protein degradation through the ubiquitin-proteasome pathway. The mechanism involves the following steps:
- Binding to E3 Ligase : The linker binds to an E3 ligase, which is responsible for tagging proteins for degradation.
- Target Protein Recognition : The other end of the PROTAC molecule binds to the target protein.
- Ubiquitination : This dual binding facilitates the transfer of ubiquitin molecules to the target protein.
- Degradation : The tagged protein is then recognized by the proteasome and degraded.
This mechanism provides a novel approach to treating diseases by eliminating harmful proteins rather than merely inhibiting their activity.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity : Research indicates that compounds utilizing this phosphonate as a linker exhibit significant anticancer properties by degrading oncoproteins involved in tumor progression. For instance, studies have shown that PROTACs designed with this compound can effectively reduce levels of specific oncogenic proteins in cancer cell lines .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate protein levels involved in neuronal survival pathways may offer therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
- Cancer Treatment : A study involving this compound-based PROTACs demonstrated a marked decrease in tumor size in xenograft models. The study highlighted the compound's efficacy in targeting specific proteins that promote cancer cell survival .
- Neurodegenerative Models : In vitro studies using neuronal cell cultures treated with this compound showed reduced apoptosis rates when compared to untreated controls, indicating its potential role in enhancing neuronal resilience against toxic insults .
Scientific Research Applications
Surface Modification
One of the primary applications of diethyl 12-bromododecylphosphonate is in the modification of surfaces to enhance their hydrophilicity or hydrophobicity. This property is particularly useful in:
- Biomedical Devices : By modifying surfaces to improve biocompatibility, this compound can enhance the performance of implants and medical devices.
- Sensors : Surface modifications can increase sensitivity and selectivity in chemical sensors.
Case Study: Surface Functionalization for Biocompatibility
A study demonstrated that this compound could be used to functionalize titanium surfaces, significantly improving protein adsorption and cell adhesion, which are critical for biomedical applications .
Drug Delivery Systems
This compound has been explored as a component in drug delivery systems, particularly in the development of nanoparticles and liposomes that can encapsulate therapeutic agents.
- Targeted Delivery : The compound's ability to form stable conjugates with drugs allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects.
- PEGylation : It is often used in combination with polyethylene glycol (PEG) to enhance the solubility and circulation time of drugs in the bloodstream.
Data Table: Drug Delivery Applications
Application Type | Description | Reference |
---|---|---|
Nanoparticle Formulation | Enhances drug solubility and stability | |
Liposomal Encapsulation | Improves targeted delivery of chemotherapeutics |
Organic Synthesis
In organic chemistry, this compound acts as a coupling agent in various synthetic pathways. It reacts with amines to form quaternary ammonium salts, which are valuable intermediates in the synthesis of complex organic molecules.
- Synthesis of PROTACs : The compound has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation.
Case Study: Synthesis of PROTACs
Research indicates that this compound can effectively couple with E3 ligase ligands to create bifunctional molecules capable of targeting specific proteins for degradation . This application holds promise for cancer treatment and other diseases.
Electronics and Optics
The unique properties of this compound also extend to electronics and optics:
- Organic Spin Valves : It has been incorporated into organic spin valves, where it plays a crucial role in enhancing spin injection efficiency due to its magnetic properties when used with ferromagnetic substrates .
- Optical Devices : The compound's ability to modify surface characteristics can be leveraged in optical devices to improve light absorption and emission properties.
Q & A
Q. How can Diethyl 12-bromododecylphosphonate be reliably identified and characterized in experimental settings?
Basic Question
To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the alkyl chain structure, bromine substitution at the 12th carbon, and phosphonate ester groups. For example, H NMR peaks for the bromododecyl chain typically appear at δ 1.2–1.8 ppm (alkyl protons) and δ 3.4–3.6 ppm (phosphonate methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns consistent with bromine and phosphonate groups .
- Elemental Analysis : Quantify bromine content to validate stoichiometry.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Basic Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Separate from strong oxidizers and bases to avoid unintended reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinses to prevent environmental contamination .
Q. How can reaction conditions be optimized for synthesizing this compound?
Advanced Research Question
Optimization requires systematic variation of parameters:
- Catalyst Selection : Test palladium or nickel catalysts for bromine-phosphonate coupling efficiency. Monitor yields via GC-MS .
- Solvent Systems : Compare polar aprotic solvents (e.g., DMF, THF) for reaction rate and product stability. For example, DMF may enhance solubility but require higher temperatures (~80°C) .
- Reaction Time/Temperature : Use Design of Experiments (DoE) to identify optimal conditions. A recent study on analogous phosphonates found 24-hour reflux in THF at 65°C maximized yield (82%) while minimizing side products .
Q. What statistical methods are suitable for analyzing contradictory data in this compound reactivity studies?
Advanced Research Question
- Analysis of Variance (ANOVA) : Assess the significance of variables (e.g., temperature, catalyst loading) on reaction outcomes. For instance, a Pr > F value <0.05 indicates a parameter’s statistical relevance .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables. A study on diethyl ether additives used RSM to derive predictive equations for fuel properties, which can be adapted for phosphonate synthesis optimization .
- Error Analysis : Quantify measurement uncertainties in NMR integration or GC peak areas to resolve discrepancies in reported reactivity data .
Q. How can researchers address inconsistencies in reported bromine substitution efficiency across studies?
Advanced Research Question
Contradictions often arise from:
- Reagent Purity : Impurities in starting materials (e.g., dodecanol derivatives) can reduce bromine incorporation. Validate starting material purity via HPLC or Karl Fischer titration .
- Reaction Monitoring : Use in-situ FTIR to track bromine displacement kinetics. Peaks at 500–600 cm (C-Br stretch) should diminish as the reaction progresses .
- Side Reactions : Competing elimination or oxidation pathways may occur. Characterize byproducts via LC-MS and adjust reaction pH (<7) to suppress undesired pathways .
Q. What are the decomposition pathways of this compound under ambient conditions?
Advanced Research Question
- Hydrolysis : The phosphonate ester bond may hydrolyze in humid environments, releasing diethyl phosphate and 12-bromododecanol. Monitor via P NMR for phosphate peaks at δ 0–5 ppm .
- Thermal Degradation : At >100°C, bromine may dissociate, forming HBr gas (detectable via gas sensors) and unsaturated alkenes. Thermogravimetric analysis (TGA) can quantify decomposition thresholds .
- Photodegradation : UV exposure can cleave C-Br bonds. Store samples in amber vials and conduct stability studies under ICH Q1B light-exposure guidelines .
Q. What methodologies are recommended for assessing the purity of this compound?
Basic Question
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm for phosphonates) to quantify impurities. Calibrate with a certified reference standard .
- NMR Purity Assessment : Integrate proton peaks to estimate impurity levels. For example, a singlet at δ 1.3 ppm (ethyl groups) with <5% extraneous signals indicates ≥95% purity .
- Elemental Analysis : Compare experimental C, H, Br, and P content to theoretical values (e.g., C: 45.2%, Br: 20.1% for CHBrOP) .
Q. How can researchers troubleshoot low yields in the alkylation of diethyl phosphonate with 12-bromododecane?
Advanced Research Question
- Catalyst Activation : Ensure catalysts (e.g., Pd/C) are freshly reduced. Pre-treat with H gas to remove surface oxides .
- Stoichiometry Adjustments : Increase the molar ratio of 12-bromododecane to diethyl phosphonate (1.5:1) to drive the reaction to completion .
- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress bromine-mediated radical chain reactions. Monitor via ESR spectroscopy for radical intermediates .
Comparison with Similar Compounds
The following table compares diethyl 12-bromododecylphosphonate with structurally analogous phosphonate esters, emphasizing differences in substituents, chain length, and applications:
Key Findings:
- Substituent Reactivity: The bromo substituent in this compound facilitates alkylation and cross-coupling reactions, unlike the thiol group in its mercapto analog, which favors redox-sensitive applications . The dual phosphonate groups in diethyl-(12-phosphonododecyl)phosphonate enhance metal-binding capacity, making it superior for chelation compared to mono-phosphonates .
Chain Length Effects :
- Shorter chains (e.g., C7 in diethyl 7-bromoheptylphosphonate) improve solubility in polar solvents but reduce thermal stability compared to C12 analogs .
Biological Compatibility :
- The thiol group in diethyl 12-mercaptododecylphosphonate enables biocompatible conjugation (e.g., drug delivery systems), whereas brominated analogs are more cytotoxic .
Preparation Methods
Michaelis-Arbuzov Reaction: A Catalyzed Pathway
The Michaelis-Arbuzov reaction remains the most widely employed method for synthesizing Diethyl 12-bromododecylphosphonate due to its high yield and scalability. This approach involves the reaction of 1,12-dibromododecane with triethyl phosphite in the presence of a cerium chloride-silica gel (CeCl$$3$$·7H$$2$$O-SiO$$_2$$) catalyst.
Reaction Mechanism and Procedure
The reaction proceeds via nucleophilic substitution, where triethyl phosphite displaces one bromide ion from 1,12-dibromododecane. The CeCl$$3$$·7H$$2$$O-SiO$$_2$$ catalyst enhances electrophilicity at the phosphorus center, facilitating bond formation. A typical procedure involves:
- Dissolving 1,12-dibromododecane (1 equiv) and triethyl phosphite (2.2 equiv) in dry toluene.
- Adding CeCl$$3$$·7H$$2$$O-SiO$$_2$$ (10 mol%) and heating at 110°C for 6–8 hours under nitrogen.
- Filtering the catalyst and isolating the product via vacuum distillation.
Yields typically exceed 85% under optimized conditions.
Optimization Insights
- Catalyst Loading : Increasing CeCl$$3$$·7H$$2$$O-SiO$$_2$$ to 15 mol% reduces reaction time to 4 hours but risks side reactions.
- Solvent Effects : Toluene outperforms THF or DMF due to better solubility of reactants and easier catalyst recovery.
- Microwave Assistance : Irradiation at 150 W reduces reaction time to 20 minutes with comparable yields (88%).
Nucleophilic Substitution via 12-Bromo-1-Dodecanol Intermediate
An alternative route utilizes 12-bromo-1-dodecanol as a precursor, which is converted to the corresponding bromide before phosphorylation.
Synthesis of 12-Bromo-1-Dodecanol
12-Bromo-1-dodecanol is prepared through bromination of 1-dodecanol using phosphorus tribromide (PBr$$3$$):
$$
\text{C}{12}\text{H}{25}\text{OH} + \text{PBr}3 \rightarrow \text{C}{12}\text{H}{24}\text{BrOH} + \text{H}3\text{PO}3
$$
Reaction conditions: 0°C in dichloromethane, 2 hours, yielding 92–95%.
Phosphorylation Step
The alcohol is then converted to the target phosphonate via a two-step process:
- Bromide Formation : Treating 12-bromo-1-dodecanol with thionyl chloride (SOCl$$_2$$) yields 1,12-dibromododecane.
- Phosphite Substitution : Reacting with triethyl phosphite under reflux (120°C, 12 hours) affords this compound in 78–82% yield.
Comparative Analysis of Synthetic Methods
The Michaelis-Arbuzov method is superior in yield and efficiency, while the nucleophilic substitution route avoids catalysts but requires longer reaction times.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
Properties
IUPAC Name |
1-bromo-12-diethoxyphosphoryldodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCVVYKOAEEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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